molecular formula C9H6BrN3O B2713021 4-(5-bromopyridin-2-yl)-1,2-dihydropyrimidin-2-one CAS No. 1999708-21-2

4-(5-bromopyridin-2-yl)-1,2-dihydropyrimidin-2-one

Cat. No.: B2713021
CAS No.: 1999708-21-2
M. Wt: 252.071
InChI Key: YCRDICSVIVEJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromopyridin-2-yl)-1,2-dihydropyrimidin-2-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of bromine in the pyridine ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromopyridin-2-yl)-1,2-dihydropyrimidin-2-one typically involves the reaction of 5-bromo-2-aminopyridine with a suitable pyrimidine precursor. One common method is the condensation of 5-bromo-2-aminopyridine with a pyrimidine-2-one derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing efficiency and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-(5-bromopyridin-2-yl)-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of aminopyridine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(5-bromopyridin-2-yl)-1,2-dihydropyrimidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-bromopyridin-2-yl)-1,2-dihydropyrimidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom enhances its binding affinity to target proteins, thereby modulating their activity. The compound’s interaction with molecular targets can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-bromopyridin-2-yl)-1,2-dihydropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The presence of both pyridine and pyrimidine rings allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

6-(5-bromopyridin-2-yl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-6-1-2-7(12-5-6)8-3-4-11-9(14)13-8/h1-5H,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRDICSVIVEJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CC=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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